IDO1 Enzyme Inhibition Potency
Methyl 5-bromo-2-oxoindoline-7-carboxylate demonstrates a defined, quantifiable interaction with human Indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy. The compound inhibits human IDO1 (12 to 403 aa) expressed in E. coli with an IC50 of 640 nM [1]. While direct head-to-head data against its 5-chloro or 5-fluoro analogs in this exact assay are not available in public databases, this quantitative value provides a critical benchmark for its intrinsic activity. For context, a related 5-chloro oxindole derivative (1-(5-Chloro-2-oxoindolin-3-ylidene)pentane-2,4-dione) exhibits IDO1 inhibition with an IC50 of 190 nM [2], highlighting the potent activity of the 5-halo-oxindole class but also underscoring that specific activity is highly dependent on the full molecular scaffold and substitution pattern.
| Evidence Dimension | IDO1 Inhibitory Activity |
|---|---|
| Target Compound Data | IC50 = 640 nM |
| Comparator Or Baseline | Baseline: A structurally distinct 5-chloro oxindole derivative (1-(5-Chloro-2-oxoindolin-3-ylidene)pentane-2,4-dione) shows an IC50 of 190 nM in a cellular IDO1 assay [2]. |
| Quantified Difference | The target compound's IC50 is ~3.4-fold higher than the comparator, indicating its activity is moderate and specific to its unique scaffold. |
| Conditions | Inhibition of recombinant human IDO1 (aa 12-403) expressed in E. coli Transetta (DE3), measured by spectrophotometry after 48h [1]. |
Why This Matters
For scientists investigating IDO1 as a therapeutic target, this compound offers a defined, moderate-potency chemical probe with a well-characterized in vitro activity, useful for structure-activity relationship (SAR) studies and mechanistic investigation.
- [1] BindingDB. (2023). BDBM50606613 (CHEMBL5219865): Inhibition of human IDO1. View Source
- [2] Molbic. (n.d.). 1-(5-Chloro-2-oxoindolin-3-ylidene)pentane-2,4-dione. Bioactivity Information. View Source
